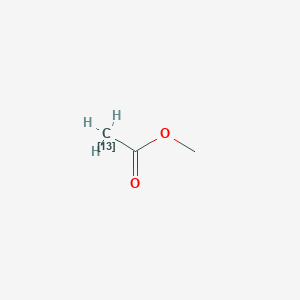

Methyl (2-~13~C)acetate

Description

Significance of Stable Isotope Tracers in Mechanistic and Pathway Elucidation

Stable isotope tracers, such as deuterium (B1214612) (²H), nitrogen-15 (B135050) (¹⁵N), and carbon-13 (¹³C), are non-radioactive and can be safely used in a variety of studies. symeres.com They are instrumental in elucidating reaction mechanisms by revealing which bonds are broken and formed during a chemical transformation. symeres.com In biochemistry, these tracers are used to map metabolic pathways, quantifying the flow of metabolites and identifying the contributions of different substrates to the formation of a particular product. nih.govmdpi.com This knowledge is crucial for understanding both normal physiological processes and the biochemical basis of diseases. nih.gov For instance, stable isotopes have been pivotal in drug metabolism studies, helping to identify and quantify metabolites and understand the mechanisms of drug action and potential toxicity. researchgate.net

Rationale for ¹³C Labeling in Methyl Acetate (B1210297)

Methyl acetate, a simple ester, is a fundamental building block in various chemical and biological processes. Labeling the acetate portion of the molecule at the second carbon position with ¹³C creates Methyl (2-¹³C)acetate. This specific labeling is particularly useful for several reasons. Acetate is a central metabolite, readily converted to acetyl-CoA, a key player in the Krebs cycle and fatty acid synthesis. nih.gov By introducing ¹³C-labeled acetate, researchers can trace the path of the labeled carbon atoms as they are incorporated into a wide range of other molecules. cdnsciencepub.comcdnsciencepub.comresearchgate.net This allows for the detailed study of metabolic fluxes and the relative activity of different metabolic pathways. psu.edu The choice of ¹³C provides a distinct mass signature that can be easily detected by mass spectrometry and a unique NMR signal that allows for the precise determination of the label's position within a molecule. symeres.com

Structure

2D Structure

Properties

IUPAC Name |

methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKVLQRXCPHEJC-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[13CH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491506 | |

| Record name | Methyl (2-~13~C)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121633-42-9 | |

| Record name | Methyl (2-~13~C)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121633-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Methyl 2 13c Acetate for Specialized Research Applications

Chemical Synthesis Methodologies for Site-Specific ¹³C Enrichment

The primary and most direct method for the synthesis of Methyl (2-¹³C)acetate is the Fischer esterification of (2-¹³C)acetic acid with methanol (B129727). ntnu.noathabascau.ca This classic esterification reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). study.comorganic-chemistry.org The site-specificity of the ¹³C label in the final product is entirely dependent on the specific labeling of the precursor, (2-¹³C)acetic acid.

The reaction mechanism involves the protonation of the carbonyl oxygen of the acetic acid by the acid catalyst. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of methanol. youtube.comyoutube.com This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs from the methanol-derived hydroxyl group to one of the original hydroxyl groups of the acetic acid. This is followed by the elimination of a water molecule, a process facilitated by the protonation which makes water a good leaving group. The final step involves the deprotonation of the resulting protonated ester to yield Methyl (2-¹³C)acetate and regenerate the acid catalyst. study.comyoutube.com All steps in the Fischer esterification are in equilibrium. athabascau.ca To drive the reaction towards the formation of the ester, it is common practice to use an excess of one of the reactants, typically the less expensive one, which in this case is methanol. ntnu.no Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product. youtube.com

Precursor Design and ¹³C Source Integration in Synthesis

The critical precursor for the synthesis of Methyl (2-¹³C)acetate is (2-¹³C)acetic acid. The design and synthesis of this precursor are pivotal for the successful incorporation of the ¹³C label at the desired position. Commercially available sources of carbon-13, such as [¹³C]methanol or [¹³C]carbon dioxide, can be utilized to synthesize the labeled acetic acid. nih.gov For instance, (2-¹³C)acetic acid with high isotopic purity (99 atom % ¹³C) is commercially available and serves as a direct starting material. myskinrecipes.comsigmaaldrich.com

The synthesis of (2-¹³C)acetic acid itself can be achieved through various organic synthesis routes where the ¹³C atom is introduced at a specific step. For example, commercially available [¹³C]methyl-p-toluenesulfonate can be used as a source of a ¹³C-labeled methyl group in nucleophilic substitution reactions to build the carbon skeleton of acetic acid. orgsyn.org The choice of the ¹³C source and the synthetic pathway for the precursor directly impacts the final isotopic enrichment of the Methyl (2-¹³C)acetate.

Table 1: Key Precursors and Reagents for the Synthesis of Methyl (2-¹³C)acetate

| Compound Name | Chemical Formula | Role in Synthesis |

| (2-¹³C)acetic acid | ¹³CH₃COOH | ¹³C-labeled precursor |

| Methanol | CH₃OH | Reactant (alcohol) |

| Sulfuric acid | H₂SO₄ | Acid catalyst |

Purification and Isotopic Purity Verification for Research Standards

Following the synthesis, the reaction mixture contains Methyl (2-¹³C)acetate, water, unreacted (2-¹³C)acetic acid, excess methanol, and the acid catalyst. A multi-step purification process is necessary to isolate the final product with high chemical and isotopic purity.

Initially, the acid catalyst and any remaining acetic acid are neutralized by washing the reaction mixture with a basic solution, such as sodium bicarbonate. iscre.org Subsequently, the excess methanol and water are removed. Due to the formation of a low-boiling azeotrope between methyl acetate (B1210297) and water, simple distillation is not sufficient for complete separation. mdpi.com Several techniques can be employed for the purification of methyl acetate from water and methanol:

Liquid-Liquid Extraction: The methyl acetate can be selectively extracted from the aqueous mixture using a suitable organic solvent, such as n-decane or benzene. iscre.orggoogle.com The ester can then be separated from the extraction solvent by distillation. ntnu.no

Pervaporation: This membrane-based separation technique can be effective for breaking the azeotrope and removing water from methyl acetate, especially when using hydrophilic membranes. mdpi.com

Fractional Distillation: While challenging due to the azeotrope, fractional distillation can be used to remove the more volatile components. For instance, the primary product from distilling the crude ester is often a binary azeotrope of methanol and methyl acetate. google.com Further purification steps are then required.

The verification of isotopic purity is a critical step in establishing Methyl (2-¹³C)acetate as a research standard. Two primary analytical techniques are employed for this purpose:

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for determining the isotopic composition of a sample. nih.govnih.gov By analyzing the mass-to-charge ratio of the molecular ion and its fragments, the abundance of ¹³C in the molecule can be accurately quantified. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for determining the position and extent of isotopic labeling. nih.govacs.org The presence of a ¹³C atom at a specific position in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, and the intensity of this signal is proportional to the isotopic enrichment at that site. youtube.comacs.org Quantitative ¹³C-NMR can be used to determine the bulk carbon stable isotope ratio. nih.gov

Table 2: Analytical Techniques for Isotopic Purity Verification

| Technique | Principle | Information Obtained |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines the overall isotopic enrichment and distribution of isotopologues. |

| ¹³C NMR Spectroscopy | Detects the nuclear magnetic resonance of ¹³C nuclei. | Confirms the specific position of the ¹³C label and quantifies the isotopic enrichment at that site. |

Synthetic Pathways to ¹³C-Labeled Acetate Derivatives Relevant to Methyl (2-¹³C)acetate

Methyl (2-¹³C)acetate can serve as a precursor for the synthesis of other ¹³C-labeled acetate derivatives that are important in various research fields. The labeled acetyl group can be transferred to other molecules through standard organic transformations.

One of the most significant derivatives is (2-¹³C)acetyl-Coenzyme A ((2-¹³C)acetyl-CoA) . In biological systems, acetyl-CoA is a central molecule in metabolism, participating in the citric acid cycle and fatty acid biosynthesis. nih.govwikipedia.org The synthesis of (2-¹³C)acetyl-CoA from (2-¹³C)acetate can be achieved enzymatically using acetyl-CoA synthetase. bris.ac.ukwikipedia.org The reaction proceeds in two steps, first forming an acetyl-AMP intermediate, which then reacts with coenzyme A to produce acetyl-CoA. researchgate.net Introducing the ¹³C label at the methyl position of the acetyl group allows researchers to trace its metabolic fate in intricate biochemical pathways.

Another important class of derivatives is (2-¹³C)acetyl halides , such as (2-¹³C)acetyl chloride . Acetyl halides are versatile reagents in organic synthesis, used for acetylation reactions. (2-¹³C)acetic acid can be converted to (2-¹³C)acetyl chloride by reacting it with chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). youtube.comwikipedia.org The resulting (2-¹³C)acetyl chloride can then be used to introduce the ¹³C-labeled acetyl group into a wide range of molecules, including esters, amides, and ketones.

Enhancing Signal-to-Noise Ratio through Dynamic Nuclear Polarization (DNP) with 13C Acetate

Dynamic Nuclear Polarization (DNP) is a technique used to significantly enhance the signal-to-noise ratio in Nuclear Magnetic Resonance (NMR) spectroscopy. For ¹³C-labeled compounds like acetate, DNP can amplify signals by several thousand-fold, overcoming the inherent low sensitivity of NMR. nih.gov This enhancement is achieved by transferring the high spin polarization of electrons to the nuclear spins of interest, such as ¹³C, through microwave irradiation at cryogenic temperatures and high magnetic fields. nih.govnih.govwikipedia.org

Principles of DNP for ¹³C Spin Hyperpolarization

The fundamental principle of DNP lies in harnessing the much larger magnetic moment and polarization of electrons compared to nuclei. wikipedia.org At very low temperatures (around 1.4 K) and high magnetic fields (e.g., 3.35 T), the electron spins in a sample containing a polarizing agent (a stable free radical) become highly aligned. nih.gov Microwave irradiation at a frequency close to the electron paramagnetic resonance (EPR) frequency then facilitates the transfer of this high polarization from the electrons to the ¹³C nuclei. wikipedia.org This process dramatically increases the population difference between the nuclear spin states, leading to a substantial enhancement of the NMR signal upon returning the sample to ambient temperature for analysis. stanford.edunews-medical.net Several mechanisms can mediate this polarization transfer, including the solid effect, the cross effect, and thermal mixing. nih.govwikipedia.org The efficiency of this hyperpolarization is influenced by several factors, including the choice of free radical, the glassing matrix, and the specific location of the ¹³C isotope within the molecule. researchgate.net

Optimization of DNP Conditions for Methyl ¹³C Spins

Optimizing DNP conditions is crucial for maximizing the polarization of methyl ¹³C spins in acetate. Key parameters that require careful tuning include the choice and concentration of the polarizing agent, microwave irradiation power and frequency, and the composition of the glassing matrix. nih.govcopernicus.org For instance, the use of the trityl OX063 free radical has been investigated for the DNP of sodium acetate. nih.gov The optimal microwave irradiation frequencies for achieving maximum positive and negative polarization enhancements must be experimentally determined. nih.gov

Furthermore, the intramolecular environment of the ¹³C spin plays a significant role. dntb.gov.ua The presence of nearby protons can be a dominant source of fluctuating magnetic fields, which can decrease the efficiency of DNP for the methyl ¹³C spin due to increased nuclear relaxation. nih.gov Strategies to mitigate this include deuteration of the methyl group, although studies have shown that this does not always lead to an improvement in solid-state ¹³C polarization under cryogenic conditions and may even cause a slight reduction. nih.govresearchgate.net The optimization process also involves considering the solid-state ¹³C T1 relaxation times, as there is a close correlation between these relaxation times and the achievable ¹³C polarization levels. nih.gov

Comparative DNP Efficiency of Different ¹³C Acetate Isotopomers

Research has demonstrated that the location of the ¹³C isotopic label within the acetate molecule has a significant impact on DNP efficiency. nih.gov Specifically, the carboxyl ¹³C spins ([1-¹³C]acetate) have been shown to yield approximately twice the polarization produced in the methyl ¹³C spins ([2-¹³C]acetate) when using the trityl OX063 free radical. researchgate.net This is attributed to the relative isolation of the carboxyl carbon from protons, which are a major source of magnetic field fluctuations that can diminish polarization. nih.gov

In contrast, the methyl ¹³C spin is directly coupled to the methyl protons, leading to a reduced DNP efficiency and a shorter spin-lattice relaxation time (T1). nih.gov Deuteration of the methyl group in [2-¹³C]acetate, while beneficial for increasing the liquid-state T1, does not necessarily improve the solid-state ¹³C polarization at cryogenic temperatures. nih.govresearchgate.net Studies on doubly-labeled acetate ([1,2-¹³C₂]acetate) have shown even lower polarization levels, suggesting that the presence of two neighboring ¹³C spins can create mutual sources of fluctuating magnetic fields, leading to shorter T1 values and consequently, lower DNP efficiency. nih.gov

Table 1: Relative Solid-State ¹³C DNP Efficiency of Acetate Isotopomers

| Isotopomer | Relative Polarization Level (Normalized to [1-¹³C]acetate) | Key Findings |

| [1-¹³C]acetate | 1.00 | Highest polarization due to isolation from protons. nih.gov |

| [2-¹³C]acetate | ~0.50 | Lower polarization due to proximity to methyl protons. researchgate.net |

| [2-¹³C,d₃]acetate | ~0.48 | Deuteration did not improve solid-state polarization. nih.gov |

| [1,2-¹³C₂]acetate | ~0.45 | Lower polarization, possibly due to ¹³C-¹³C dipolar interactions. nih.gov |

| [1,2-¹³C₂,d₃]acetate | ~0.43 | Deuteration did not overcome the reduced polarization of the doubly-labeled isotopomer. nih.gov |

Note: The relative polarization levels are approximate and based on findings from studies using the trityl OX063 free radical at 3.35 T and 1.4 K. nih.gov

In Vivo and In Vitro ¹³C Metabolic Flux Analysis (MFA) Utilizing Methyl (2-¹³C)acetate

¹³C Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a living cell or organism. springernature.comethz.ch By introducing a ¹³C-labeled substrate, such as Methyl (2-¹³C)acetate, and tracking the incorporation of the ¹³C label into various metabolites, it is possible to elucidate the flow of carbon through metabolic pathways. frontiersin.org

Elucidation of Carbon Flux through Central Metabolic Pathways (e.g., TCA Cycle, Glyoxylate (B1226380) Shunt)

Methyl (2-¹³C)acetate serves as an effective tracer for probing central carbon metabolism. Once it enters the cell, it is converted to [2-¹³C]acetyl-CoA. This labeled acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle, a key energy-producing pathway. nih.gov The ¹³C label from the methyl group of acetate is systematically distributed among the TCA cycle intermediates. By analyzing the specific labeling patterns of these intermediates, such as glutamate (B1630785) which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, the relative activities of different pathways can be determined. nih.govnih.gov

For instance, in organisms capable of utilizing the glyoxylate shunt, a pathway that bypasses the CO₂-evolving steps of the TCA cycle, [2-¹³C]acetate can help to quantify the flux through this pathway. nih.gov The labeling patterns in metabolites like malate (B86768) and succinate will differ depending on the relative fluxes through the TCA cycle and the glyoxylate shunt. This allows researchers to understand how cells partition carbon between energy production and anabolic precursor synthesis. nih.govresearchgate.net

Quantification of Anaplerotic and Cataplerotic Fluxes with ¹³C Tracers

Anaplerotic and cataplerotic fluxes refer to the reactions that replenish and drain TCA cycle intermediates, respectively. These fluxes are critical for maintaining the integrity of the TCA cycle while providing building blocks for biosynthesis. Using ¹³C tracers like Methyl (2-¹³C)acetate, it is possible to quantify these fluxes. nih.govnih.gov

The introduction of [2-¹³C]acetyl-CoA into the TCA cycle and the subsequent analysis of the isotopic enrichment in TCA cycle intermediates and related amino acids can reveal the extent of anaplerotic contributions from other carbon sources. nih.govmdpi.com For example, if unlabeled precursors are entering the TCA cycle, the ¹³C enrichment of the intermediates will be diluted. Mathematical models are used to analyze the steady-state ¹³C enrichment patterns to calculate the relative rates of anaplerotic and oxidative pathways. nih.govresearchgate.net Similarly, the rate at which labeled intermediates are withdrawn from the cycle for biosynthetic purposes (cataplerosis) can be inferred from the labeling patterns of downstream products.

Mechanistic Investigations of Chemical Reactions Involving Methyl 2 13c Acetate

Catalytic Reaction Mechanisms and Intermediates

The synthesis of methyl acetate (B1210297) via methanol (B129727) carbonylation is a significant industrial process. Understanding the underlying mechanism on solid catalysts is crucial for process optimization.

Methanol Carbonylation to Methyl Acetate over Heterogeneous Catalysts

The carbonylation of methanol to produce acetic acid and its ester, methyl acetate, is a cornerstone of the chemical industry. While homogeneous catalysts have historically dominated this process, heterogeneous catalysts are increasingly favored due to their ease of separation and recovery. fnpetro.ir Various materials, including zeolites, activated carbon, and metal oxides, have been explored as supports for catalytic metals like rhodium, iridium, and copper. fnpetro.irbohrium.com

One proposed mechanism for methanol carbonylation on a copper-exchanged mordenite (B1173385) (Cu-H-MOR) zeolite catalyst involves several key steps. rsc.org The reaction is initiated by the dehydration of methanol, followed by the insertion of carbon monoxide into methoxide (B1231860) groups formed on the catalyst surface. rsc.org Another pathway involves the reaction between dimethyl ether (formed from methanol dehydration) and acetyl groups. rsc.org Similarly, studies on atomically dispersed rhenium oxide (ReO₄) on a silica (B1680970) (SiO₂) support suggest a mechanism initiated by the activation of methanol on the ReO₄ sites, which is then followed by the insertion of CO into the terminal methyl species to form the acetyl group. nih.govacs.org

Table 1: Proposed Mechanistic Steps for Methanol Carbonylation on Heterogeneous Catalysts

| Step | Description on Cu-H-MOR Catalyst rsc.org | Description on ReO₄/SiO₂ Catalyst acs.org |

|---|---|---|

| 1. Activation | Methanol dehydration to form surface methoxide groups or dimethyl ether. | Methanol activation on ReO₄ active sites. |

| 2. Carbonylation | Carbon monoxide (CO) insertion into methoxide groups to form acetyl species. | CO insertion into the terminal methyl species. |

| 3. Product Formation | Reaction of acetyl groups with remaining methanol or dimethyl ether. | Formation of acetic acid or methyl acetate. |

| 4. (Optional) | Subsequent hydrolysis of methyl acetate to acetic acid. | - |

Role of 13C Labeling in Tracing Reaction Pathways

Isotopic labeling is an indispensable technique for verifying proposed reaction mechanisms. nih.govvanderbilt.edu By using Methyl (2-13C)acetate, or by synthesizing it from ¹³C-labeled precursors like ¹³CO or ¹³CH₃OH, researchers can track the carbon atoms throughout the reaction sequence.

The direct interpretation of ¹³C labeling patterns can provide qualitative information on pathway contributions and relative pathway activities. nih.govresearchgate.net For instance, in the carbonylation of methanol, using ¹³CO as a reactant with unlabeled methanol allows for the precise determination of the origin of the carbonyl carbon in the resulting methyl acetate. Analysis of the product by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry can confirm that the ¹³C label is located exclusively at the carbonyl position (C2) of the acetate molecule, providing direct evidence for the CO insertion step. researchgate.net This method is crucial for distinguishing between different potential mechanistic routes and for identifying rate-determining steps. nsf.gov

Biochemical Reaction Pathways and Enzyme Mechanisms

In biological systems, methyl acetate can be metabolized by various organisms. The use of Methyl (2-13C)acetate allows for the detailed study of the enzymatic processes involved in its breakdown and the integration of its constituent parts into cellular metabolism.

O-Demethylation Pathways in Anaerobic Microorganisms

Certain anaerobic bacteria, particularly acetogens like Clostridium thermoaceticum, can utilize the methyl groups of methoxy (B1213986) compounds as a source of carbon and energy. nih.govnih.gov The process of O-demethylation involves the enzymatic cleavage of the ether bond to release the methyl group. db-thueringen.defrontiersin.org

In these organisms, the methyl group from a substrate is transferred to the cofactor tetrahydrofolate (H₄folate), forming methyltetrahydrofolate (CH₃-H₄folate). nih.govdb-thueringen.de This reaction is catalyzed by a multi-component enzyme system known as O-demethylase. db-thueringen.deresearchgate.net The resulting CH₃-H₄folate then enters the central Wood-Ljungdahl pathway. Here, the methyl group is transferred to a corrinoid/iron-sulfur protein and subsequently combined with carbon monoxide and Coenzyme A to form acetyl-CoA, which is then converted to acetate to generate ATP. nih.gov

Table 2: Generalized Pathway for Anaerobic O-Demethylation and Acetogenesis

| Step | Reaction | Key Enzyme/Cofactor | Product |

|---|---|---|---|

| 1. Demethylation | Methyl Ester + H₄folate → Alcohol + CH₃-H₄folate | O-demethylase db-thueringen.de | Methyltetrahydrofolate |

| 2. Methyl Transfer | CH₃-H₄folate + Corrinoid Protein → H₄folate + CH₃-Corrinoid Protein | Methyltransferase | Methylated Corrinoid Protein |

| 3. Acetyl-CoA Synthesis | CH₃-Corrinoid Protein + CO + CoA-SH → Acetyl-CoA + Corrinoid Protein | CO dehydrogenase/acetyl-CoA synthase | Acetyl-CoA |

| 4. ATP Generation | Acetyl-CoA → Acetyl phosphate (B84403) → Acetate + ATP | Phosphotransacetylase, Acetate Kinase | Acetate, ATP |

Acetylation Processes and Acetyl-CoA Involvement

Following the hydrolysis of methyl acetate, the resulting acetate can be activated to acetyl-coenzyme A (acetyl-CoA). Acetate is a well-incorporated and often preferred source for acetyl-CoA in many organisms. nih.gov The conversion is catalyzed by the enzyme acetyl-CoA synthetase. mdpi.com

When Methyl (2-13C)acetate is the substrate, hydrolysis yields methanol and [2-¹³C]acetate. This labeled acetate is subsequently converted into [acetyl-¹³C]acetyl-CoA. Acetyl-CoA is a central metabolite that plays a pivotal role in numerous anabolic and catabolic pathways, as well as in epigenetic regulation through histone acetylation. wikipedia.orgresearchgate.netnih.gov

The ¹³C label from [acetyl-¹³C]acetyl-CoA can be traced as it enters the tricarboxylic acid (TCA) cycle or is used for the biosynthesis of fatty acids and other biomolecules. isotope.comnih.govresearchgate.net This allows for metabolic flux analysis, providing quantitative insights into the activity of these pathways under various physiological conditions. isotope.com Furthermore, as the acetyl donor for histone acetyltransferases, the labeled acetyl group can be tracked onto histone proteins, linking cellular metabolism directly to the epigenetic control of gene expression. nih.govnih.gov

Carboxyl Esterase Activity in Methyl Acetate Hydrolysis

Carboxylesterases (CEs) are a superfamily of serine hydrolases that catalyze the hydrolysis of ester-containing compounds into their corresponding carboxylic acids and alcohols. nih.govwikipedia.org These enzymes are crucial for the metabolism of a wide array of xenobiotics and endogenous molecules.

The catalytic mechanism of CEs involves a characteristic Ser-His-Asp/Glu catalytic triad (B1167595) within the enzyme's active site. researchgate.net The hydrolysis of an ester like methyl acetate proceeds through a two-step process involving the formation of a covalent acyl-enzyme intermediate.

The process unfolds as follows:

The serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the methyl acetate substrate, forming a tetrahedral intermediate. acs.org

This intermediate collapses, releasing the alcohol component (methanol) and forming an acetyl-enzyme complex (an acyl-enzyme intermediate). acs.org

A water molecule then enters the active site and, activated by histidine, attacks the acetyl-enzyme intermediate. ebi.ac.uk

This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid (acetate) and regenerate the active enzyme. acs.orgebi.ac.uk

Mammals possess several carboxylesterase isozymes with differing substrate specificities. mdpi.com Human carboxylesterase 1 (CES1) preferentially hydrolyzes substrates with small alcohol groups and large acyl groups, while carboxylesterase 2 (CES2) favors substrates with larger alcohol groups and smaller acyl groups. mdpi.comnih.gov Given that methyl acetate has both a small alcohol and a small acyl group, it could potentially be a substrate for multiple CE isozymes. imedpub.com

Organic Reaction Mechanisms and Stereochemical Studies

The ¹³C label in methyl (2-¹³C)acetate is instrumental in resolving long-standing questions about how esters react, particularly in distinguishing between different potential mechanisms for substitution and hydrolysis.

Nucleophilic acyl substitution is a fundamental reaction of esters, proceeding through an addition-elimination mechanism rather than a direct Sₙ2 displacement. This pathway involves the formation of a transient tetrahedral intermediate. masterorganicchemistry.com Early mechanistic studies utilized isotopic labeling to confirm this pathway and to determine which bonds are broken during the reaction. masterorganicchemistry.com

When a nucleophile (Nu⁻) attacks methyl (2-¹³C)acetate, it adds to the ¹³C-labeled carbonyl carbon. This breaks the carbon-oxygen π-bond and forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the methoxide (⁻OCH₃) leaving group.

Reaction Pathway: CH₃-¹³C(=O)OCH₃ + Nu⁻ ⇌ [CH₃-¹³C(O⁻)(OCH₃)Nu] ⁻ → CH₃-¹³C(=O)Nu + ⁻OCH₃

Through techniques like ¹³C NMR spectroscopy, the ¹³C label can be shown to remain with the acyl portion of the new product (CH₃-¹³C(=O)Nu). This provides definitive evidence that the substitution occurs at the acyl carbon and proceeds via the addition-elimination pathway, preserving the core acetyl structure. Stereochemical studies, such as those tracing Walden cycles, have established that nucleophilic substitutions can lead to an inversion of configuration at a chiral center. core.ac.uk Isotopic labeling helps confirm that the bond to the chiral center is the one being broken in such substitutions.

Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base and is a cornerstone of organic chemistry. A primary mechanistic question is whether the reaction proceeds via cleavage of the acyl-oxygen bond (C-O) or the alkyl-oxygen bond (O-R). The use of isotopically labeled molecules, including ¹³C-labeled esters and ¹⁸O-labeled water, has been crucial in answering this question. masterorganicchemistry.compearson.com

In the common base-catalyzed hydrolysis mechanism (B₋Ac2), a hydroxide (B78521) ion attacks the carbonyl carbon. For methyl (2-¹³C)acetate, this attack occurs at the ¹³C atom. The reaction proceeds through a tetrahedral intermediate which then collapses to form acetate and methanol.

Reaction Pathway (Base-Catalyzed): CH₃-¹³C(=O)OCH₃ + OH⁻ ⇌ [CH₃-¹³C(O⁻)(OCH₃)OH]⁻ → CH₃-¹³C(=O)O⁻ + CH₃OH

By analyzing the products, the ¹³C label is found exclusively in the acetate product. This demonstrates that the bond between the carbonyl carbon and the methoxy oxygen (the acyl-oxygen bond) is cleaved. Similarly, in acid-catalyzed hydrolysis (A₋Ac2), labeled water can be used to show that the oxygen from the water is incorporated into the resulting carboxylic acid, again confirming acyl-oxygen cleavage. pearson.com Computational studies have further explored whether these reactions proceed in a single concerted step or through a distinct tetrahedral intermediate, with evidence suggesting that the mechanism can depend on the specific conditions and the number of water molecules involved.

Atmospheric Chemical Reactions and Environmental Fate

Methyl acetate is a volatile organic compound (VOC) present in the atmosphere, originating from both natural sources and industrial use. Its degradation is primarily initiated by reactions with photochemically generated radicals, such as hydroxyl (•OH) and chlorine (Cl•). Methyl (2-¹³C)acetate is a key tool for studying the complex radical-driven reaction chains that determine its environmental fate.

While the primary atmospheric source of methyl acetate is direct emission, it can also be formed as an oxidation product of other VOCs, such as methyl tert-butyl ether (MTBE). Another potential formation pathway is the ozonolysis of certain unsaturated ethers. Ozonolysis involves the reaction of ozone (O₃) with a carbon-carbon double bond, which cleaves the molecule.

The general mechanism for the ozonolysis of an enol ether (a type of unsaturated ether) begins with the cycloaddition of ozone to the double bond to form a primary ozonide. This unstable intermediate rapidly rearranges and fragments into a carbonyl compound and a Criegee intermediate. researchgate.net

For an unsaturated ether like methyl propenyl ether (CH₃-O-CH=CH-CH₃), ozonolysis would cleave the double bond. Depending on the subsequent reactions of the fragments, it is mechanistically plausible for methyl acetate to be formed. If the starting ether were synthesized with a ¹³C label at the appropriate position, the appearance of that label in the resulting methyl acetate product would confirm the specific bond cleavages and rearrangements in the ozonolysis mechanism. This would allow researchers to trace the origin of the acetyl group within the parent molecule.

The dominant atmospheric removal process for methyl acetate is reaction with the hydroxyl radical (•OH). Studies on the chlorine atom (Cl•) initiated oxidation of methyl acetate provide a well-understood model for its atmospheric degradation. Research has shown that the reaction proceeds almost exclusively (>95%) via the abstraction of a hydrogen atom from the methoxy (-OCH₃) group, rather than the acetyl (-C(O)CH₃) group.

Initiation Step: CH₃C(=O)OCH₃ + Cl• → CH₃C(=O)OCH₂• + HCl

The resulting CH₃C(=O)OCH₂• radical reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical, CH₃C(=O)OCH₂OO•. In the presence of nitric oxide (NO), this is converted to an alkoxy radical, CH₃C(=O)OCH₂O•. This alkoxy radical is at a critical branch point and can undergo two major competing reactions:

Reaction with O₂: This pathway leads to the formation of methyl glyoxylate (B1226380) and a hydroperoxyl radical (HO₂). CH₃C(=O)OCH₂O• + O₂ → CH₃C(=O)OC(=O)H + HO₂

α-ester Rearrangement: This unimolecular rearrangement involves the cleavage of the ester to form acetic acid and a formyl radical (HCO•). CH₃C(=O)OCH₂O• → CH₃C(=O)OH + HCO•

By using methyl (2-¹³C)acetate as the starting material, the ¹³C label acts as a tracer. The label will be incorporated into either the methyl glyoxylate or the acetic acid product. By quantifying the amount of the ¹³C label in each product using techniques like mass spectrometry, scientists can precisely determine the branching ratio—the relative importance of each degradation pathway under different atmospheric conditions. This information is vital for accurate atmospheric chemistry models.

Interactive Data Table: Atmospheric Reaction Rate Coefficients for Acetates

This table presents the rate coefficients (k) for the reaction of various acetate esters with key atmospheric radicals, the hydroxyl radical (•OH) and chlorine atoms (Cl•). The rate coefficient indicates the speed of the reaction; a larger value means a faster reaction and a shorter atmospheric lifetime for the compound.

Advanced Analytical Methodologies for 13c Labeled Methyl Acetate and Its Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of 13C-labeled compounds due to its high sensitivity and ability to separate complex mixtures. In the context of metabolic studies involving Methyl (2-13C)acetate, GC-MS is employed to determine the isotopic enrichment in various analytes. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between unlabeled (12C) and labeled (13C) isotopologues of a molecule. The mass shift caused by the incorporation of 13C atoms enables the calculation of the mass distribution vector (MDV), which represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). nih.gov

One of the key advantages of GC-MS in isotope labeling studies is its ability to analyze fragment ions generated through electron ionization. This fragmentation provides positional information about the 13C label within the carbon backbone of a metabolite, which is invaluable for resolving metabolic fluxes. rwth-aachen.de For instance, by analyzing the mass spectra of metabolites derived from [1,2-13C]acetate, researchers can trace the fate of the labeled carbon atoms through various metabolic pathways. nih.gov

Recent advancements have focused on improving the precision and simplifying the workflow of GC-MS analysis. For example, a direct aqueous sample injection technique has been developed for the analysis of underivatized short-chain fatty acids like acetate (B1210297), which circumvents the need for laborious derivatization steps. researchgate.net However, for many metabolites, derivatization remains a critical step to enhance volatility and improve chromatographic separation.

The precision of GC-MS for measuring isotope enrichment is a critical factor, and techniques like selected ion monitoring (SIM) can significantly improve data quality by focusing the mass spectrometer on specific ions of interest. rwth-aachen.de This targeted approach enhances the signal-to-noise ratio and allows for more accurate quantification of isotopic enrichment, even at low levels.

Table 1: Key GC-MS Parameters for Isotope Ratio Analysis

| Parameter | Description | Relevance to 13C Analysis |

|---|---|---|

| Ionization Mode | Typically Electron Ionization (EI) to induce fragmentation. | Fragmentation patterns provide positional information of the 13C label. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap. | Determines the resolution and mass accuracy for distinguishing isotopologues. |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM). | SIM mode enhances sensitivity and precision for targeted analysis of specific labeled fragments. rwth-aachen.de |

| Injection Method | Split/Splitless or Direct Aqueous Injection. | Direct injection can simplify sample preparation for volatile compounds like acetate. researchgate.net |

| Column | Capillary columns with various stationary phases (e.g., ZB-WAX). | Ensures separation of metabolites before they enter the mass spectrometer. acs.org |

Sample preparation is a critical step in GC-MS analysis to ensure that the analytes are in a suitable form for volatilization and separation. For many biological molecules that are non-volatile, derivatization is necessary. This process chemically modifies the analyte to increase its volatility and thermal stability.

Methyl Esterification: A common derivatization strategy for carboxylic acids is the formation of methyl esters. This can be achieved using various reagents, such as acidified methanol (B129727) or trimethylsilyldiazomethane. acs.orglittlemsandsailing.com For example, fatty acids extracted from biological samples are often converted to their corresponding fatty acid methyl esters (FAMEs) before GC-MS analysis. ucdavis.edu When analyzing metabolites of Methyl (2-13C)acetate, it is crucial to account for the carbon atom added during the derivatization process to accurately calculate the 13C enrichment of the original molecule. ucdavis.edu

Pentafluorobenzyl (PFB) Esterification: Another derivatization approach involves the formation of pentafluorobenzyl esters. This method is particularly useful for enhancing the sensitivity of detection by electron capture negative ionization (ECNI) mass spectrometry.

Silylation: For compounds containing active hydrogens, such as hydroxyl and amine groups, silylation is a widely used derivatization technique. Reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govshimadzu.com This process significantly increases the volatility and thermal stability of the analytes. The analysis of TMS derivatives of organic and amino acids is a common approach in 13C-based metabolic flux analysis. mdpi.com

The choice of derivatization method depends on the specific metabolites being analyzed and the analytical goals. It is essential to select a method that provides good reaction yields, minimal byproduct formation, and stable derivatives for reproducible GC-MS analysis. acs.org

Table 2: Common Derivatization Techniques for GC-MS Analysis of Metabolites

| Derivatization Technique | Target Functional Groups | Common Reagents | Resulting Derivative |

|---|---|---|---|

| Methylation | Carboxylic acids | Acidified methanol, Trimethylsilyldiazomethane | Methyl ester acs.orglittlemsandsailing.com |

| Silylation | Hydroxyls, Amines, Carboxylic acids | MTBSTFA, BSTFA | Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether/ester/amine nih.govshimadzu.com |

| Acylation | Amines, Hydroxyls | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA) | N-acetyl or O-acetyl derivative acs.org |

The quantitative analysis of 13C enrichment in biological samples provides a snapshot of metabolic activity. After administration of a 13C-labeled substrate like Methyl (2-13C)acetate, the label is incorporated into various downstream metabolites. By measuring the extent of this incorporation, researchers can quantify the flux through different metabolic pathways.

The primary output of the GC-MS analysis is the mass isotopomer distribution (MID) for each metabolite of interest. The MID is a vector that describes the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). nih.gov To obtain accurate MIDs, the raw mass spectral data must be corrected for the natural abundance of 13C (approximately 1.1%).

The tracer/tracee ratio (TTR) is another important metric derived from this data, representing the ratio of the labeled (tracer) to the unlabeled (tracee) form of a metabolite. nih.gov This ratio is used to calculate rates of production and utilization of metabolites. For example, the TTR of plasma palmitate and glucose can be determined after derivatization to their methyl ester and butylboronic acid-acetic anhydride derivatives, respectively. nih.gov

In a study investigating the metabolism of [1,2-13C]acetate, after a 2-hour infusion, 12.4 ± 0.8% of the infused 13C was incorporated into the glutamine pool, and 10.3 ± 0.9% was found in the glutamate (B1630785) pool in plasma. nih.gov Such quantitative data is essential for building and validating metabolic models.

Table 3: Example of 13C Incorporation into Plasma Metabolites after [1,2-13C]acetate Infusion

| Metabolite | Percentage of Infused 13C Incorporated |

|---|---|

| Glutamine | 12.4 ± 0.8% nih.gov |

| Glutamate | 10.3 ± 0.9% nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Conjunction with Isotopic Labeling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that is highly complementary to GC-MS for metabolomic studies. LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds that are not amenable to GC-MS without derivatization. researchgate.net

In the context of 13C-labeling studies, LC-MS can be used to analyze a wide range of metabolites, including amino acids, organic acids, and nucleotides. High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, coupled with LC, provides high mass accuracy and resolution, which is crucial for resolving isotopologues and accurately determining their masses. escholarship.org This capability allows for the differentiation of metabolites with very similar masses and the confident assignment of elemental formulas.

One innovative approach that leverages LC-MS is Isotopic Ratio Outlier Analysis (IROA). This technique uses samples that are isotopically labeled with both 5% and 95% 13C. This dual-labeling strategy creates characteristic isotopic patterns that allow for the clear differentiation of biological signals from background noise and provides the exact number of carbon atoms in each metabolite, significantly aiding in its identification. nih.gov

LC-MS-based methods are continuously being developed to improve the sensitivity and specificity of acyl-CoA measurements, which are key intermediates in fatty acid metabolism and are downstream metabolites of acetate. The use of stable isotope-labeled internal standards in LC-MS analysis helps to account for analytical variability during sample extraction and analysis, thereby improving the accuracy of quantification. escholarship.org

Combined Spectroscopic and Chromatographic Approaches for Comprehensive Analysis

A comprehensive understanding of metabolic pathways often requires the integration of data from multiple analytical platforms. Combining chromatographic techniques like GC-MS and LC-MS with spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy provides a more complete picture of the metabolome.

NMR spectroscopy is a powerful tool for determining the position of the 13C label within a molecule without the need for fragmentation. mdpi.com While generally less sensitive than mass spectrometry, NMR provides detailed structural information and can be used to analyze intact biological samples with minimal preparation. 13C-NMR can directly measure the 13C enrichment at specific carbon positions in a metabolite. researchgate.net

The combination of LC-MS and NMR is particularly powerful. LC-MS can be used for untargeted analysis to identify thousands of features, while NMR can provide detailed structural information for the identification of unknown compounds of interest that were flagged in the LC-MS data. nih.gov For example, the IROA technique can be used in conjunction with 13C NMR to identify unknown biomarkers. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) techniques, which can be coupled with either GC or LC, provide an additional layer of structural information. In GC-MS/MS, a specific parent ion is selected and fragmented to produce a daughter ion spectrum. This can help to elucidate the position of the 13C label, which is valuable for resolving complex metabolic pathways. rwth-aachen.de

By integrating data from these complementary techniques, researchers can achieve a more robust and detailed analysis of the metabolic fate of Methyl (2-13C)acetate and its metabolites, leading to a deeper understanding of cellular metabolism.

Computational and Theoretical Studies of Methyl 2 13c Acetate Systems

Quantum Chemical Calculations of Molecular Interactions

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods, rooted in quantum mechanics, are used to compute a wide range of molecular properties, including intermolecular interaction energies, which are crucial for predicting how molecules behave in various chemical and biological processes.

Detailed Research Findings: Quantum chemical methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to model molecular systems. For a molecule like Methyl (2-13C)acetate, these calculations could be used to determine its optimized geometry, dipole moment, and electrostatic potential. The molecular electrostatic potential, for instance, can identify the electron-rich and electron-poor regions of the molecule, which is key to understanding how it interacts with other molecules, such as solvents or reactants.

Calculations can also be performed to analyze non-covalent interactions, such as hydrogen bonds or van der Waals forces, between Methyl (2-13C)acetate and its environment. For example, in a study of a different acetate-containing molecule, quantum mechanical calculations were used to reproduce the molecular structure and analyze properties like molecular electrostatic potential and thermodynamic parameters researchgate.net. While specific data tables for Methyl (2-13C)acetate are not available in the search results, a hypothetical analysis would involve calculating the interaction energies between the carbonyl oxygen of the acetate (B1210297) and hydrogen-bond-donating solvents.

Table 7.1.1: Hypothetical Interaction Energy Contributions for Methyl (2-13C)acetate Dimer This table is illustrative and not based on specific experimental data for Methyl (2-13C)acetate.

| Interaction Type | Energy (kcal/mol) |

| Electrostatic | -4.5 |

| Exchange-Repulsion | +3.0 |

| Induction | -1.0 |

| Dispersion | -2.0 |

| Total Interaction Energy | -4.5 |

Density Functional Theory (DFT) for Reaction Pathway Modeling

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying the mechanisms of chemical reactions. DFT focuses on the electron density of a system to calculate its energy and other properties, which can be used to model the entire energy profile of a reaction, including reactants, products, transition states, and intermediates.

Detailed Research Findings: For Methyl (2-13C)acetate, DFT could be utilized to model various reactions, such as hydrolysis or transesterification. By calculating the energies of the transition states, chemists can predict reaction rates and determine the most likely reaction mechanism. For instance, DFT studies on other reactions have successfully elucidated mechanisms by comparing the energy barriers of different possible pathways mdpi.compku.edu.cnresearchgate.net. In a study on a different ester, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the ground-state molecular geometry and energetic behavior researchgate.net.

A typical DFT study for a reaction involving Methyl (2-13C)acetate would involve:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the vibrational frequencies to confirm that transition states have one imaginary frequency and to compute zero-point vibrational energies.

Determining the activation energies (energy barriers) and reaction enthalpies.

The isotopic labeling at the C2 position would have a negligible effect on the electronic structure and reaction energies calculated by DFT, but it is crucial for experimental studies (e.g., NMR spectroscopy) that would be used to validate the computational predictions.

Table 7.2.1: Example of DFT-Calculated Energy Profile for a Hypothetical Reaction This table is illustrative and not based on specific experimental data for Methyl (2-13C)acetate.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +10.8 |

| Products | -12.4 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, making them invaluable for studying solvent effects and performing conformational analysis.

Detailed Research Findings: The influence of a solvent on the behavior of a solute like Methyl (2-13C)acetate can be profound. MD simulations can explicitly model the interactions between the solute and individual solvent molecules, providing insights into solvation structure, dynamics, and thermodynamics osti.goveasychair.org. For example, simulations could reveal the structure of the hydration shell around Methyl (2-13C)acetate in an aqueous solution or how it interacts with organic solvents mdpi.com.

Conformational analysis is another key application of MD. While Methyl (2-13C)acetate is a relatively small and flexible molecule, it possesses rotational freedom around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations and the energy barriers between them nih.govmdpi.com. Trajectories from MD simulations can be analyzed to understand the population of different conformers and how this is influenced by the solvent environment nih.gov. For example, a simulation could track the dihedral angles within the molecule over several nanoseconds to build a picture of its conformational landscape.

Table 7.3.1: Representative Solvent Descriptors from a Hypothetical MD Simulation This table is illustrative and not based on specific experimental data for Methyl (2-13C)acetate.

| Solvent | Radial Distribution Function (g(r)) Peak for C=O···H-Solvent (Å) | Coordination Number |

| Water | 2.8 | 3.1 |

| Methanol (B129727) | 3.0 | 2.5 |

| Acetone | 4.5 | 1.8 |

Reaction Mechanism Elucidation through Computational Chemistry

Elucidating reaction mechanisms is a central goal of chemistry, and computational methods are an indispensable tool in this endeavor nih.gov. By integrating various techniques, including quantum chemical calculations and DFT, researchers can build a comprehensive, step-by-step picture of how a chemical transformation occurs.

Detailed Research Findings: For a reaction involving Methyl (2-13C)acetate, computational chemistry can be used to propose and validate potential mechanisms. This process involves identifying all plausible intermediates and transition states connecting the reactants to the products. The calculated energy profile helps to rule out high-energy pathways and identify the most favorable one.

For example, in a hypothetical base-catalyzed hydrolysis of Methyl (2-13C)acetate, computations could model the initial nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxide (B1231860) leaving group. The calculations would provide the structure and energy of the transition state for each step. This theoretical framework not only explains experimental observations but can also be used to predict how changes in the reactant structure or reaction conditions would affect the outcome acs.orgresearchgate.net. The insights gained from these computational studies are crucial for designing new catalysts and improving the selectivity of organic reactions nih.gov.

Future Directions and Emerging Research Avenues for Methyl 2 13c Acetate Studies

Integration with Multi-Omics Data for Systems-Level Understanding

A more comprehensive understanding of cellular metabolism can be achieved by integrating data from Methyl (2-13C)acetate tracing with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. This multi-omics approach allows researchers to connect the observed metabolic fluxes with the underlying genetic and enzymatic machinery.

Detailed Research Findings:

Connecting Flux to Gene Expression: By combining 13C-metabolic flux analysis (MFA) with transcriptomics, researchers can correlate changes in the expression of genes encoding metabolic enzymes with alterations in metabolic pathway activity. For instance, an observed increase in the flux of the 13C-label from Methyl (2-13C)acetate into the tricarboxylic acid (TCA) cycle can be linked to the upregulation of genes for key TCA cycle enzymes.

Protein-Level Regulation: Proteomics data can provide insights into the abundance of metabolic enzymes, which may or may not directly correlate with gene expression levels due to post-transcriptional and post-translational regulation. Integrating proteomics with 13C tracing can reveal how changes in enzyme concentrations impact the flow of carbon from acetate (B1210297).

Metabolomics for a Broader View: Untargeted metabolomics can provide a snapshot of the entire metabolome, while Methyl (2-13C)acetate tracing offers a dynamic view of specific pathways. Combining these approaches can help to identify previously unknown pathways that utilize acetate and to understand how perturbations in acetate metabolism affect the broader metabolic network.

A proposed workflow for integrating multi-omics data with Methyl (2-13C)acetate tracing is outlined below:

| Step | Description | Data Generated |

| 1. Isotope Labeling Experiment | Cells or organisms are cultured with Methyl (2-13C)acetate as a tracer. | Labeled metabolites |

| 2. Multi-Omics Data Acquisition | Samples from the labeling experiment are analyzed using transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (mass spectrometry, NMR). | Gene expression profiles, protein abundance data, and metabolite profiles |

| 3. 13C-Metabolic Flux Analysis | The distribution of the 13C label in key metabolites is measured to calculate metabolic fluxes. | Flux maps of acetate-utilizing pathways |

| 4. Data Integration and Modeling | Computational models are used to integrate the multi-omics datasets and the calculated fluxes. | A systems-level model of cellular metabolism |

| 5. Biological Interpretation | The integrated model is used to generate new hypotheses about the regulation of acetate metabolism. | Insights into metabolic regulation and cellular physiology |

This integrated approach is crucial for building comprehensive models of cellular metabolism and for understanding how metabolic pathways are rewired in diseases such as cancer and metabolic syndrome.

Development of Novel Hyperpolarization Agents and Techniques

Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (d-DNP), can enhance the nuclear magnetic resonance (NMR) signal of 13C-labeled compounds by over 10,000-fold. This dramatic increase in sensitivity allows for the real-time, non-invasive imaging of metabolic processes in vivo. The development of new hyperpolarization agents and techniques tailored for 13C-labeled esters like Methyl (2-13C)acetate is a promising area of research.

Detailed Research Findings:

Hyperpolarized 13C MRI: Hyperpolarized [1-13C]pyruvate is the most studied agent and has shown promise in clinical studies for cancer imaging. The development of hyperpolarized Methyl (2-13C)acetate could open up new avenues for probing acetate metabolism in vivo.

New Polarization Methods: Research is ongoing to develop more efficient and cost-effective hyperpolarization methods. This includes the development of new polarizing agents (radicals) and hardware for the DNP process.

Longer-Lived Hyperpolarized States: A major challenge in hyperpolarized 13C MRI is the short lifetime of the hyperpolarized state. Research into extending the spin-lattice relaxation time (T1) of 13C-labeled molecules will be crucial for wider clinical applications.

| Hyperpolarization Technique | Description | Advantages | Challenges |

| Dissolution Dynamic Nuclear Polarization (d-DNP) | The sample is cooled to low temperatures in the presence of a polarizing agent and then rapidly dissolved and injected for in vivo imaging. | High polarization levels, applicable to a wide range of molecules. | Complex and expensive instrumentation, short lifetime of hyperpolarization. |

| Parahydrogen-Induced Polarization (PHIP) | A chemical reaction involving parahydrogen is used to transfer polarization to the target molecule. | Rapid polarization process, can be performed at room temperature. | Limited to molecules that can be synthesized from a precursor that reacts with parahydrogen. |

| Signal Amplification By Reversible Exchange (SABRE) | A catalyst is used to reversibly bind both parahydrogen and the target molecule, facilitating polarization transfer. | Can hyperpolarize molecules without chemical modification. | Catalyst development and removal can be challenging. |

Future research will likely focus on optimizing these techniques for use with a broader range of 13C-labeled substrates, including Methyl (2-13C)acetate, to enable non-invasive imaging of diverse metabolic pathways.

Expansion of 13C Tracing to Complex Biogeochemical Cycles

The principles of 13C tracing with compounds like Methyl (2-13C)acetate can be extended to study complex biogeochemical cycles in various ecosystems. This involves tracking the flow of carbon through microbial communities, plant-soil interactions, and aquatic environments.

Detailed Research Findings:

Microbial Metabolism in Sediments: Studies have used 14C-labeled acetate to investigate its metabolism in intertidal sediments, revealing its rapid turnover and role as a precursor for CO2 and methane (B114726). Similar studies using stable isotope-labeled Methyl (2-13C)acetate could provide more detailed insights into carbon cycling in these environments.

Plant Metabolism and Volatile Emissions: Research has shown that plants can take up and metabolize acetate. Furthermore, studies have demonstrated that the methyl group of methanol (B129727) can be incorporated into methyl acetate, which is then emitted by plants. Using Methyl (2-13C)acetate could help to elucidate the pathways of acetate metabolism in plants and its contribution to the emission of volatile organic compounds.

Tracing Carbon Flow in the Rhizosphere: The rhizosphere, the soil region around plant roots, is a hotspot of microbial activity. 13C-labeled substrates can be used to trace the flow of carbon from plant roots to soil microorganisms, helping to unravel the complex interactions in this critical ecosystem.

| Ecosystem | Application of Methyl (2-13C)acetate Tracing | Potential Insights |

| Soils and Sediments | Tracing the fate of acetate in microbial communities. | Understanding carbon cycling, methanogenesis, and microbial food webs. |

| Aquatic Environments | Investigating the role of acetate in phytoplankton and bacterial metabolism. | Elucidating the marine carbon cycle and the base of aquatic food webs. |

| Plant-Soil Systems | Studying the uptake and metabolism of acetate by plants and rhizosphere microbes. | Revealing nutrient exchange between plants and microbes, and the formation of soil organic matter. |

The application of Methyl (2-13C)acetate in environmental studies, coupled with advanced analytical techniques, has the potential to significantly advance our understanding of global carbon cycling.

Advances in Real-time Isotopic Monitoring and Analysis

The ability to monitor the incorporation and transformation of 13C labels in real-time provides a dynamic view of metabolism that is not possible with traditional endpoint measurements. Advances in analytical instrumentation are making real-time isotopic monitoring increasingly feasible.

Detailed Research Findings:

Real-time NMR and Mass Spectrometry: Techniques are being developed to continuously monitor the concentrations and isotopic labeling patterns of metabolites in living systems. This can be achieved through in-line monitoring of bioreactors or through rapid sampling and analysis.

Hyperpolarized 13C MRI for Dynamic Imaging: As discussed earlier, hyperpolarized 13C MRI allows for the real-time visualization of metabolic pathways in vivo. This has been particularly impactful in cancer research, where changes in metabolism can be monitored in response to therapy.

Single-Cell Isotope Analysis: Emerging techniques such as Resonance Raman (RR) enhanced single-cell Raman microspectroscopy (SCRM) for stable isotope probing (SIP) have the potential to track carbon fluxes into individual microorganisms. This would allow for the study of metabolic heterogeneity within a population of cells.

| Analytical Technique | Application in Real-time Monitoring | Data Output |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In-line monitoring of cell cultures or perfused organs. | Time-resolved concentrations and isotopic enrichments of metabolites. |

| Mass Spectrometry (MS) | Rapid analysis of samples from dynamic systems. | Time-resolved isotopic labeling patterns of a wide range of metabolites. |

| Hyperpolarized 13C Magnetic Resonance Imaging (MRI) | Non-invasive imaging of metabolic fluxes in living organisms. | Spatial maps of the distribution of 13C-labeled metabolites over time. |

| Raman Microspectroscopy | Single-cell analysis of isotope incorporation. | Isotopic ratios within individual cells. |

These technological advancements will enable researchers to move beyond static snapshots of metabolism and to study the dynamic regulation of metabolic networks in response to various stimuli and perturbations.

Q & A

Q. What are the key considerations for synthesizing Methyl (2-¹³C)acetate to ensure high isotopic purity?

Methodological Answer:

- Use Horner–Wadsworth–Emmons (HWE) reagents under optimized conditions (e.g., 1.1–1.3 equivalents of X and Y reagents, reaction temperatures between 0°C and -78°C) to achieve yields >90% .

- Employ ¹³C-labeled precursors (e.g., ¹³C-acetic acid derivatives) and monitor isotopic purity via ¹³C NMR or mass spectrometry .

- Purify via reactive distillation to remove unlabeled byproducts, referencing kinetic models for lab-scale optimization .

Q. How does ¹³C labeling at the C2 position influence NMR spectral interpretation for Methyl acetate derivatives?

Methodological Answer:

- The ¹³C label enhances the signal-to-noise ratio at the C2 position, enabling precise tracking of metabolic or synthetic pathways. Compare spectra with unlabeled analogs (e.g., NIST reference data ).

- Use DEPT-135 or HSQC experiments to resolve overlapping signals in complex mixtures (e.g., diastereomeric products) .

- Validate assignments using synthetic standards (e.g., methyl 2-phenylacetoacetate in ).

Q. What safety protocols are essential for handling ¹³C-labeled Methyl acetate in research settings?

Methodological Answer:

- Follow GHS hazard guidelines : Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/skin contact .

- Dispose of waste via licensed handlers specializing in isotopic compounds to prevent environmental contamination .

- Store at -20°C in airtight, light-resistant containers to maintain stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic incorporation efficiency during synthesis?

Methodological Answer:

- Perform kinetic isotope effect (KIE) studies to identify rate-limiting steps affecting ¹³C incorporation .

- Use LC-MS/MS to quantify isotopic enrichment and optimize reaction time/temperature .

- Cross-validate with isotopic dilution analysis using internal standards (e.g., deuterated analogs ).

Q. What advanced techniques are recommended for analyzing stereochemical outcomes in reactions involving ¹³C-labeled Methyl acetate?

Methodological Answer:

- Combine chiral HPLC with ¹³C NMR to differentiate enantiomers (e.g., E/Z ratios in α,β-unsaturated esters ).

- Apply dynamic nuclear polarization (DNP) to enhance sensitivity for low-concentration intermediates .

- Reference X-ray crystallography data (e.g., bond angles in thiazole derivatives ) to correlate structure with stereoselectivity.

Q. How can researchers validate conflicting physicochemical data for ¹³C-labeled Methyl acetate across literature sources?

Methodological Answer:

- Cross-reference NIST Standard Reference Database 69 for melting points, boiling points, and spectral data .

- Replicate experiments using peer-reviewed synthetic protocols (e.g., HWE reagent conditions ) and validate via independent analytical methods (e.g., GC-MS, FTIR) .

- Use Cheminformatics tools (e.g., PubChem CID validation ) to resolve discrepancies in molecular descriptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.